Cas no 2228514-34-7 (2,2-difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine)

2,2-Difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine is a fluorinated amine compound featuring a difluoroethyl group attached to a 4-fluoropyridine scaffold. Its unique structure, combining fluorine substitution on both the pyridine ring and the ethylamine side chain, enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability, lipophilicity, and bioavailability, making it valuable for drug discovery applications. The compound’s reactivity allows for further functionalization, enabling the development of targeted bioactive molecules. Its high purity and well-defined chemical properties ensure reproducibility in research and industrial processes. This compound is particularly useful in the design of fluorinated analogs for medicinal chemistry and material science applications.
2,2-difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine structure
2228514-34-7 structure
Product Name:2,2-difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine
CAS No:2228514-34-7
MF:C7H7F3N2
MW:176.139091730118
CID:6080261
PubChem ID:165981130
Update Time:2025-11-03

2,2-difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine
    • EN300-1958582
    • 2228514-34-7
    • Inchi: 1S/C7H7F3N2/c8-5-1-2-12-6(3-5)7(9,10)4-11/h1-3H,4,11H2
    • InChI Key: UMRCOJYXOAHJLA-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CN=1)F)(CN)F

Computed Properties

  • Exact Mass: 176.05613272g/mol
  • Monoisotopic Mass: 176.05613272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 2,2-difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine

Comprehensive Overview of 2,2-Difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine (CAS No. 2228514-34-7)

The compound 2,2-difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine (CAS No. 2228514-34-7) is a fluorinated amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring both difluoro and fluoropyridine moieties, makes it a valuable intermediate for designing novel bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. The presence of fluorine atoms in 2,2-difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine contributes to its lipophilicity and electronic effects, which are critical for optimizing drug-receptor interactions. This aligns with the growing trend of fluorine incorporation in medicinal chemistry, a topic frequently searched in academic and industrial circles.

The synthesis of CAS No. 2228514-34-7 involves multi-step organic transformations, including fluorination and pyridine functionalization. Its amine group offers a versatile handle for further derivatization, enabling the creation of diverse molecular libraries. This adaptability is particularly relevant in high-throughput screening (HTS) campaigns, where researchers seek to identify lead compounds for therapeutic targets such as G-protein-coupled receptors (GPCRs) and enzyme inhibitors.

From an environmental perspective, the compound's fluorine content raises questions about its biodegradability and ecological impact. As sustainability becomes a focal point in chemical research, scientists are exploring greener synthetic routes for fluorinated amines like this one. This aligns with the broader industry shift toward green chemistry principles, a hot topic in both scientific literature and public discourse.

In agrochemical applications, 2,2-difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine shows promise as a building block for crop protection agents. Its structural features may contribute to the development of next-generation pesticides with improved selectivity and reduced environmental persistence. This resonates with the increasing global demand for sustainable agriculture solutions, a frequently searched topic in agricultural biotechnology forums.

Analytical characterization of CAS No. 2228514-34-7 typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods ensure the compound's purity and structural integrity, which are crucial for reliable research outcomes. The growing interest in analytical method validation for novel compounds reflects the pharmaceutical industry's emphasis on quality control.

Future research directions for 2,2-difluoro-2-(4-fluoropyridin-2-yl)ethan-1-amine may include exploring its structure-activity relationships (SAR) in various biological systems. Computational chemistry approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could provide valuable insights into its potential applications. These methodologies are currently trending in drug design discussions across scientific platforms.

As the scientific community continues to investigate fluorinated building blocks, compounds like CAS No. 2228514-34-7 will likely play an increasingly important role in medicinal chemistry innovation. Their ability to modulate biological activity while maintaining favorable pharmacokinetic properties makes them indispensable tools in modern pharmaceutical research and development.

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